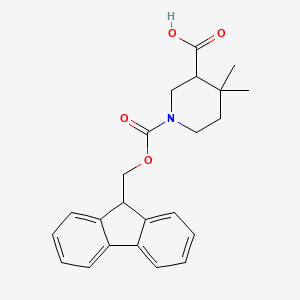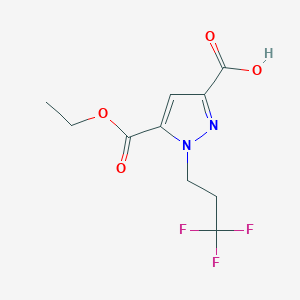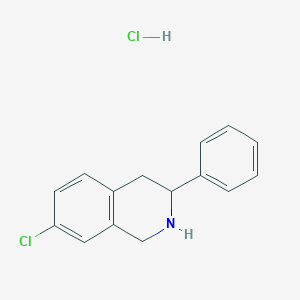
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with the fluorenylmethyloxycarbonyl (Fmoc) group, such as 1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid , are often used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during synthesis .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids typically involves the reaction of the corresponding amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base .Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids consists of the amino acid moiety, the Fmoc group, and possibly other protecting groups. The Fmoc group contains a fluorene moiety, which is a polycyclic aromatic hydrocarbon, attached to a carbamate group .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, which allows the free amino group to participate in the formation of peptide bonds .Physical And Chemical Properties Analysis
Fmoc-protected amino acids are typically solid at room temperature. Their exact physical and chemical properties (such as melting point, solubility, etc.) can vary depending on the specific compound .Applications De Recherche Scientifique
Protection of Hydroxy-Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized for the protection of hydroxy-groups during chemical synthesis, offering compatibility with a variety of acid- and base-labile protecting groups. Its removal is conveniently achieved by the action of triethylamine in dry pyridine solution, allowing for selective deprotection in the presence of other sensitive groups (C. Gioeli & J. Chattopadhyaya, 1982).
Solid Phase Peptide Synthesis (SPPS)
Fmoc amino acids are integral to solid phase peptide synthesis (SPPS), a methodology that has seen significant enhancements over the years. This includes the development of various solid supports, linkages, and side chain protecting groups, facilitating the synthesis of biologically active peptides and proteins. The Fmoc SPPS method is appreciated for its orthogonal nature, offering unique opportunities in bioorganic chemistry (G. Fields & R. Noble, 2009).
Facilitating Synthesis of N-Alkylhydroxamic Acids
The Fmoc group has been used to prepare N-alkylhydroxylamines, which are then efficiently condensed for the synthesis of N-alkylhydroxamic acids. This process demonstrates the Fmoc group's utility in creating structurally diverse hydroxamic acids, an important function in medicinal chemistry and drug design (Sarah L. Mellor & W. Chan, 1997).
Synthesis of Amino-Thiazole Carboxylic Acids
Another application of the Fmoc group is in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting its role in generating high-yield compounds from bromopyruvic acid and thiourea derivatives. This process is valuable for creating compounds with potential applications in pharmaceuticals and agrochemicals (K. Le & R. Goodnow, 2004).
Photocatalysis
Fmoc derivatives have been explored as photocatalysts, particularly in the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This application underscores the versatility of Fmoc compounds in facilitating light-driven organic transformations, offering a pathway to synthesize benzylic amines and ethers under mild conditions (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2)11-12-24(13-20(23)21(25)26)22(27)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSMXQKGGCHSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(2-Chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2943084.png)

![N-(1-cyanocyclopropyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2943087.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2943089.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943090.png)

![N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2943095.png)
![4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B2943096.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2943099.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2943101.png)

